molecular formula C18H18N4O B15170123 6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one CAS No. 917973-59-2

6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B15170123
CAS No.: 917973-59-2
M. Wt: 306.4 g/mol
InChI Key: GMCVMUJWZHIIHH-UHFFFAOYSA-N
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Description

6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one involves multiple steps. One common synthetic route starts with the condensation of appropriate precursors, such as substituted malonic acid diesters, with guanidine in the presence of sodium ethoxide. The reaction conditions typically involve heating and stirring to facilitate the formation of the pyrimidine ring . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and dimethylamino groups, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide (DMF), catalysts such as palladium on carbon (Pd/C), and bases like sodium bicarbonate (NaHCO₃) . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrimidine derivatives.

Scientific Research Applications

6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or modulation of immune responses .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

Compared to these compounds, 6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

917973-59-2

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

2-[2-amino-6-[4-(dimethylamino)phenyl]pyrimidin-4-yl]phenol

InChI

InChI=1S/C18H18N4O/c1-22(2)13-9-7-12(8-10-13)15-11-16(21-18(19)20-15)14-5-3-4-6-17(14)23/h3-11,23H,1-2H3,(H2,19,20,21)

InChI Key

GMCVMUJWZHIIHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3O

Origin of Product

United States

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